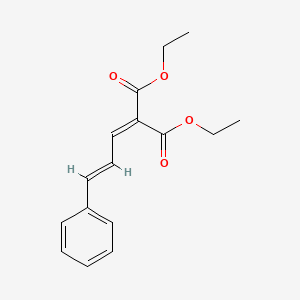

Diethyl cinnamylidenemalonate

Description

Properties

CAS No. |

25364-76-5 |

|---|---|

Molecular Formula |

C16H18O4 |

Molecular Weight |

274.31 g/mol |

IUPAC Name |

diethyl 2-[(E)-3-phenylprop-2-enylidene]propanedioate |

InChI |

InChI=1S/C16H18O4/c1-3-19-15(17)14(16(18)20-4-2)12-8-11-13-9-6-5-7-10-13/h5-12H,3-4H2,1-2H3/b11-8+ |

InChI Key |

DRRHNLFDEWIFTL-DHZHZOJOSA-N |

Isomeric SMILES |

CCOC(=O)C(=C/C=C/C1=CC=CC=C1)C(=O)OCC |

Canonical SMILES |

CCOC(=O)C(=CC=CC1=CC=CC=C1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Claisen Condensation Reaction (Knoevenagel Condensation Variant)

The most common and well-documented method for preparing this compound involves a condensation reaction between ethyl malonate and cinnamaldehyde. This process is often classified as a Knoevenagel condensation, a variant of the Claisen condensation, and is favored for its simplicity, accessibility of starting materials, and efficiency.

- Reactants : Ethyl malonate and cinnamaldehyde

- Catalyst/Promoter : Acetic anhydride or a base such as piperidine

- Solvent : Often glacial acetic acid or methylene chloride depending on the protocol

- Conditions : Reflux or heating under controlled temperature, typically for several hours

$$

\text{Ethyl malonate} + \text{Cinnamaldehyde} \xrightarrow[\text{heat}]{\text{Acetic anhydride or base}} \text{this compound} + \text{Byproducts}

$$

- The active methylene group of ethyl malonate is deprotonated by the base or activated by acetic anhydride.

- The resulting carbanion attacks the electrophilic carbonyl carbon of cinnamaldehyde.

- Subsequent elimination of water leads to the formation of the α,β-unsaturated malonate ester.

Detailed Experimental Conditions from Patent Literature

A U.S. patent (US2956878A) describes the preparation as follows:

- A mixture of ethyl malonate (0.2 mole), cinnamaldehyde (0.2 mole), and acetic anhydride (0.2 mole) is refluxed for approximately five hours.

- After reflux, the mixture is distilled to remove acetic acid formed during the reaction.

- Unreacted ethyl malonate and cinnamaldehyde are removed by distillation at their respective boiling points (~66°C and 105°C).

- The product is isolated as this compound.

This method yields a light brown resin or crystalline product, depending on purification, with melting points and purity confirmed by standard analytical techniques.

Catalytic Approaches and Modifications

Recent research has explored catalytic methods involving palladium complexes for related hydrophosphination reactions of this compound, which indirectly relate to its preparation and functionalization.

- Palladium-catalyzed asymmetric hydrophosphination of α,β-unsaturated malonate esters, including this compound, has been reported.

- Catalysts such as PCP Pd-pincer complexes (e.g., (R,R)-4b) enable selective addition reactions under mild conditions.

- Although these methods focus on further functionalization rather than initial synthesis, they provide insight into the compound's reactivity and preparation of derivatives.

Comparative Data Table of Preparation Conditions

| Method/Reference | Reactants | Catalyst/Promoter | Solvent | Temperature | Duration | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Claisen/Knoevenagel Condensation (Patent US2956878A) | Ethyl malonate + Cinnamaldehyde + Acetic anhydride | None (Acetic anhydride acts as promoter) | Glacial acetic acid or neat reflux | Reflux (~100-110°C) | 5 hours | Not specified (typically moderate to high) | Distillation to remove byproducts and unreacted materials |

| Modified Knoevenagel with Piperidine (Patent US2956878A) | Ethyl malonate + Cinnamaldehyde + Piperidine | Piperidine (base catalyst) | Methylene chloride | Reflux | ~19 hours (for related analogs) | ~Yield not specified | Base catalysis facilitates condensation |

| Pd-Catalyzed Reactions (Research, DR-NTU) | This compound + diphenylphosphine | PCP Pd-pincer catalysts (e.g., (R,R)-4b) | DCM, MTBE, Toluene | RT to -80°C | 1-24 hours | 41-79% (for hydrophosphination products) | Focus on functionalization, not initial synthesis |

Summary Table of Key Physicochemical Data Relevant to Preparation

| Property | Value | Source/Notes |

|---|---|---|

| Molecular Formula | C16H18O4 | Standard |

| Molecular Weight | 274.31 g/mol | Standard |

| CAS Number | 25364-76-5 | Chemical databases |

| Melting Point | ~80°C (resinous product) | Patent US2956878A |

| IUPAC Name | Diethyl 2-[(E)-3-phenylprop-2-enylidene]propanedioate | Chemical registries |

| Solubility | Soluble in organic solvents like DCM, MTBE, toluene | Research articles |

Chemical Reactions Analysis

Types of Reactions

Diethyl cinnamylidenemalonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols, alkanes.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Pharmaceuticals

Diethyl cinnamylidenemalonate serves as an important intermediate in the synthesis of several pharmaceutical compounds. Its ability to participate in various chemical transformations makes it valuable in medicinal chemistry. Notable applications include:

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. For instance, studies have reported the synthesis of novel derivatives that show promising activity against breast and prostate cancer cells .

- Anti-inflammatory Drugs : Compounds derived from this compound have been investigated for their anti-inflammatory properties, contributing to the development of new therapeutic agents for conditions like arthritis .

Organic Synthesis

The compound is widely used in organic synthesis due to its reactivity as a Michael acceptor. It participates in Michael additions, allowing for the formation of complex molecular architectures. Key applications include:

- Synthesis of Heterocycles : this compound has been utilized in the synthesis of various heterocyclic compounds, which are crucial in drug development due to their biological activity .

- Formation of α-Amino Acids : The compound can be employed in the synthesis of α-amino acids through a series of reactions involving nucleophilic additions and subsequent transformations .

Material Science Applications

In addition to its pharmaceutical uses, this compound finds applications in material science:

- Liquid Crystals : The compound has been explored for use in liquid crystal displays due to its unique optical properties and ability to form ordered structures under specific conditions .

- Polymer Chemistry : It can be used as a monomer or additive in the preparation of polymers with tailored properties, enhancing their functionality and performance in various applications .

Case Study 1: Synthesis of Anticancer Compounds

A study published by Douthwaite et al. demonstrated that palladium complexes generated from this compound were effective in asymmetric allylic substitution reactions, leading to the formation of anticancer agents with high enantiomeric excesses (up to 92%) under specific conditions .

Case Study 2: Anti-inflammatory Activity

Research conducted on derivatives of this compound revealed significant anti-inflammatory effects in animal models. The compounds were shown to inhibit key inflammatory pathways, suggesting potential for therapeutic development against chronic inflammatory diseases .

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Anticancer agents | High cytotoxicity against cancer cell lines |

| Anti-inflammatory drugs | Inhibition of inflammatory pathways | |

| Organic Synthesis | Heterocycle formation | Valuable Michael acceptor for complex synthesis |

| α-Amino acid synthesis | Essential intermediate for drug development | |

| Material Science | Liquid crystals | Unique optical properties for display technology |

| Polymer chemistry | Enhances functionality in polymer applications |

Mechanism of Action

The mechanism of action of diethyl cinnamylidenemalonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, leading to its potential use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Structural and Molecular Comparison

Table 1: Structural and Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Diethyl cinnamylidenemalonate | 25364-76-5 | C₁₄H₁₄O₄ | 246.26 | α,β-unsaturated malonate ester |

| Dimethyl ethylidenemalonate | 17041-60-0 | C₇H₁₀O₄ | 158.15 | Ethylidene malonate ester |

| Diethyl malonate | 105-53-3 | C₇H₁₂O₄ | 160.17 | Malonate ester |

| Diethyl 2-phenylmalonate | 83-13-6 | C₁₂H₁₄O₄ | 222.24 | Phenyl-substituted malonate |

| Diethyl benzylmalonate | 607-81-8 | C₁₄H₁₈O₄ | 250.29 | Benzyl-substituted malonate |

| Diethyl succinate | 123-25-1 | C₈H₁₄O₄ | 174.19 | Succinate ester |

Key Observations :

- This compound stands out due to its conjugated cinnamylidene group, enabling unique reactivity in electrophilic additions and cyclizations.

- Diethyl benzylmalonate and diethyl 2-phenylmalonate incorporate aromatic substituents but lack conjugation, reducing their utility in reactions requiring electron-deficient alkenes.

- Diethyl succinate , a saturated diester, is structurally distinct and primarily used in flavorings rather than synthetic chemistry .

Table 2: Physical Properties and Uses

Notes:

- Data gaps (e.g., melting/boiling points for this compound) reflect limitations in the provided evidence.

Reactivity and Functional Utility

- This compound : The α,β-unsaturated ester moiety facilitates conjugate additions and Diels-Alder reactions, making it valuable for constructing cyclic or polyfunctional molecules.

- Diethyl malonate: A classic reagent for generating enolates, enabling alkylation, acylation, and condensation reactions .

- Diethyl benzylidenemalonate (CAS 5292-53-5): Used in synthesizing Acetorphan, highlighting the pharmaceutical relevance of conjugated malonates .

- Diethyl succinate: Lacks reactive sites for enolate formation, limiting its use to non-synthetic applications like flavorings .

Biological Activity

Diethyl cinnamylidenemalonate (DECM) is a compound derived from cinnamic acid and has garnered attention for its diverse biological activities. This article explores the biological efficacy of DECM, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a malonate moiety and a cinnamylidene group. Its chemical formula is , and it is recognized for its potential therapeutic properties.

Antimicrobial Activity

Research indicates that DECM exhibits significant antimicrobial properties. A study demonstrated that derivatives of cinnamic acid, including DECM, showed potent activity against various bacterial strains, such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of microbial cell membranes.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

Anti-Inflammatory Effects

DECM has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential in treating inflammatory conditions . The compound's efficacy was compared to established anti-inflammatory agents, showing promising results.

Case Studies

Case Study 1: Anticancer Activity

In a study assessing the anticancer effects of DECM on human cancer cell lines, it was found to induce apoptosis in breast cancer cells (MCF-7). The compound was effective at concentrations as low as 10 µM, leading to significant reductions in cell viability .

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of DECM in models of neurodegeneration. The compound demonstrated the ability to reduce oxidative stress markers in neuronal cells, which is critical for the prevention of neurodegenerative diseases .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of DECM and its derivatives. It was noted that modifications to the phenyl ring significantly influenced its biological activity. For instance, electron-withdrawing groups enhanced its antimicrobial and anticancer properties .

Summary of Findings

- Antimicrobial Activity : Effective against multi-drug resistant bacteria.

- Anti-Inflammatory Effects : Inhibits pro-inflammatory cytokine production.

- Anticancer Properties : Induces apoptosis in cancer cell lines.

- Neuroprotective Effects : Reduces oxidative stress in neuronal cells.

Q & A

Q. What are the standard methods for synthesizing diethyl cinnamylidenemalonate, and how can reaction conditions be optimized?

this compound is typically synthesized via Knoevenagel condensation , involving the reaction of diethyl malonate with cinnamaldehyde in the presence of a base catalyst (e.g., piperidine). Key parameters for optimization include:

- Solvent choice : Polar aprotic solvents (e.g., ethanol, DMF) enhance reaction rates .

- Catalyst loading : 5–10 mol% of base catalyst balances efficiency and side-product formation.

- Temperature : Reactions are often conducted under reflux (80–100°C) but may require cooling (ice bath) for exothermic control .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves unreacted aldehydes and malonate esters .

Q. How can spectroscopic techniques (NMR, FTIR) be employed to confirm the structure of this compound?

- <sup>1</sup>H NMR : Look for characteristic signals:

- FTIR : Absorbances at ~1720 cm<sup>−1</sup> (C=O ester), 1630 cm<sup>−1</sup> (C=C conjugated), and 1270 cm<sup>−1</sup> (C–O ester) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in cycloaddition or annulation reactions?

The compound’s electron-deficient α,β-unsaturated ester system facilitates Diels-Alder reactions or [2+2] cycloadditions with dienes or alkenes. Key factors include:

- Electron-withdrawing effect : Enhances electrophilicity of the α-carbon, promoting nucleophilic attack .

- Solvent polarity : High polarity (e.g., DMSO) stabilizes transition states in polar mechanisms .

- Stereoelectronic control : Computational studies (DFT) predict regioselectivity in asymmetric annulations .

Q. How can researchers address contradictions in kinetic data for this compound-mediated reactions?

Contradictions may arise from:

- Solvent instability : Diethyl ether (common solvent) can induce side reactions (e.g., ether cleavage) under acidic/basic conditions, altering kinetics .

- Temperature hysteresis : Exothermic reactions may show non-linear Arrhenius plots; use isothermal calorimetry to monitor heat flow .

- Impurity interference : Trace aldehydes or water in solvents can skew results. Validate purity via GC-MS or HPLC before kinetic assays .

Q. What strategies improve the regioselectivity of this compound in multicomponent reactions (MCRs)?

Q. How does this compound perform in pharmacological model systems, and what are its limitations?

In drug discovery , it serves as a Michael acceptor for covalent inhibitor design (e.g., targeting cysteine residues). Limitations include:

- Off-target reactivity : Non-specific thiol adduct formation; mitigate via prodrug strategies .

- Metabolic instability : Ester hydrolysis in vivo reduces bioavailability. Structural analogs (e.g., tert-butyl esters) improve stability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.